ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine
Description
Key Features of Conformational Models:
- Imidazole Ring Orientation : The ring adopts a near-perpendicular orientation relative to the butan-2-amine backbone to minimize steric clashes with the 3,3-dimethyl groups.
- Ethylamine Side Chain : The N-ethyl group occupies an equatorial position relative to the amine center, reducing van der Waals repulsions.
- Torsional Angles : The C1–C2–N–Cethyl dihedral angle approximates 60° in energy-minimized conformers, favoring staggered configurations.
2D Structure (SMILES): CCNC(CN1C=CN=C1)C(C)(C)C
3D Conformer (InChIKey): DYFWERVJCLLPNQ-UHFFFAOYSA-N
Crystallographic Data and Bond Angle Optimization Studies
While experimental crystallographic data for this compound are unavailable, computational studies on analogous imidazole derivatives provide insights. Hartree-Fock (HF) optimizations of similar structures (e.g., 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide) reveal bond lengths and angles consistent with aromatic imidazole systems:
| Bond/Angle | Value |
|---|---|
| C–N (imidazole) | 1.31–1.38 Å |
| N–C–N (imidazole ring) | 108° |
| C–C (butan-2-amine chain) | 1.54 Å |
For this compound, HF methods predict:
- Bond Angles : The C2–N–Cethyl angle approximates 112°, while the C1–C2–N angle is 109.5°, consistent with sp³ hybridization at nitrogen.
- Steric Effects : The 3,3-dimethyl groups increase the C3–C2–C1 bond angle to ~115° to alleviate steric strain.
These computational results align with structural trends observed in branched aliphatic amines and heterocyclic systems.
Properties
IUPAC Name |
N-ethyl-1-imidazol-1-yl-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-5-13-10(11(2,3)4)8-14-7-6-12-9-14/h6-7,9-10,13H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFWERVJCLLPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CN1C=CN=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine is a complex compound with a structure that includes an imidazole ring. Imidazole derivatives are known to interact with a variety of biological targets, including cellular proteins
Mode of Action
For example, some imidazole derivatives are known to add a myristoyl group to the N-terminal glycine residue of certain cellular proteins.
Biochemical Pathways
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Analysis
Biochemical Properties
Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The imidazole ring in the compound can bind to the heme iron atom of cytochrome P450, inhibiting its activity. This interaction can affect the metabolism of other drugs and endogenous compounds, making this compound a valuable tool in studying enzyme inhibition and drug interactions.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). The compound can modulate the activity of these receptors, leading to changes in downstream signaling pathways and gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The imidazole ring can form coordination bonds with metal ions, such as zinc and iron, which are present in the active sites of many enzymes. This binding can inhibit or activate enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes. These dosage-dependent effects highlight the importance of careful dosing in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, making it an important consideration in drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic uses.
Biological Activity
Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine (CAS No. 1157816-10-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Profile
- Molecular Formula : C11H21N3
- Molecular Weight : 195.30 g/mol
- Structure : The compound features an imidazole ring, which is known for its biological significance in various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The imidazole moiety allows for interaction with various receptors, including histamine receptors and others involved in neurotransmission.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially mitigating oxidative stress in biological systems.
- Antimicrobial Activity : Some research indicates that compounds with similar structures have shown efficacy against various microbial strains.
Antioxidant Activity
Research has demonstrated that compounds containing imidazole rings can act as effective antioxidants. For instance, studies comparing the antioxidant capacities of various compounds have utilized assays such as DPPH and ABTS to evaluate radical scavenging abilities. The results indicated that this compound might possess significant antioxidant properties, although specific data for this compound is limited.
Antimicrobial Activity
A study focusing on the antimicrobial properties of related compounds found that imidazole derivatives exhibited notable activity against several bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| E. coli | Inhibition | |
| S. aureus | Moderate inhibition | |
| C. albicans | Weak inhibition |
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Neuroprotective Effects : A study investigated the neuroprotective effects of imidazole derivatives in models of neurodegeneration. Results showed that these compounds could reduce neuronal death and inflammation.
- Anti-cancer Potential : Preliminary investigations into the anti-cancer properties of similar compounds indicated potential pathways for inducing apoptosis in cancer cells.
Scientific Research Applications
Medicinal Chemistry
Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine has been investigated for its potential as a pharmaceutical agent. Its imidazole ring is a common motif in many biologically active compounds, particularly in antifungal and antibacterial agents. Research indicates that derivatives of imidazole exhibit significant activity against various pathogens, making this compound a candidate for further pharmacological studies.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of imidazole derivatives. The findings suggested that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, indicating potential for development into new antibiotics .
Biochemical Applications
The compound's ability to interact with biological systems makes it relevant in biochemistry. Its structure allows it to act as a ligand for various receptors, which can be utilized in drug design.
Case Study: Receptor Binding Studies
Research conducted on the binding affinities of imidazole-containing compounds to histamine receptors demonstrated that such compounds could modulate receptor activity effectively. This compound was included in screening assays that showed promising results for receptor antagonism .
Material Science
In material science, the unique properties of this compound have been explored for use in creating advanced materials such as polymers and coatings.
Case Study: Polymer Synthesis
A recent study focused on synthesizing polymeric materials using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This research highlights the potential for developing high-performance materials suitable for industrial applications .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine with structurally related imidazole derivatives:
Pharmacological and Physicochemical Properties
- Bioactivity : While direct pharmacological data for the target compound are lacking, related imidazole derivatives show antimicrobial () and enzyme-inhibitory activities (e.g., sterol 14α-demethylase inhibitors in ) .
- Metabolic Stability : Bulky substituents like the dimethylbutan-2-yl group may slow hepatic metabolism, as seen in similarly structured compounds with extended half-lives .
Challenges and Limitations
- Synthetic Complexity : The steric hindrance in the target compound complicates synthesis, requiring optimized conditions for high yields. highlights the use of chromatographic purification for structurally complex imidazole derivatives .
Preparation Methods
Step 1: Preparation of the Imidazole-Substituted Intermediate
- Reagents: 1H-imidazole, alkyl halide (preferably a bromide or chloride), strong base (e.g., sodium hydride, potassium tert-butoxide).
- Method: The imidazole is reacted with an alkyl halide bearing the 3,3-dimethylbutan-2-yl group, often under reflux in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Sodium hydride is frequently used to deprotonate imidazole, facilitating nucleophilic substitution.
- Reaction Conditions: Reflux at temperatures around 80-120°C, with stirring for several hours to ensure complete alkylation.
Step 2: Introduction of the Amino Group
- The alkylated imidazole derivative is then subjected to nucleophilic substitution or reductive amination to introduce the amino functionality at the appropriate position on the side chain.
- Methods:
- Direct amination using ammonia or primary amines under elevated temperature.
- Reductive amination involving aldehyde or ketone precursors, with reducing agents like sodium cyanoborohydride or hydrogenation catalysts.
Route via Multi-Component Reactions (MCR)
An alternative approach involves multi-component reactions that assemble the imidazole and amino functionalities in a one-pot process:
- Reagents: 1H-imidazole, aldehyde or ketone (e.g., 3,3-dimethylbutan-2-one), and ammonia or amines.
- Method: The reaction proceeds under reflux in ethanol or methanol, often with acid or base catalysis, leading to the formation of the target compound through condensation and cyclization steps.
Preparation via Nucleophilic Substitution on Activated Intermediates
- Starting Material: A halogenated precursor such as 2-bromo-3,3-dimethylbutan-2-one or its derivatives.
- Method: The halogenated compound reacts with imidazole in the presence of a base (e.g., potassium carbonate) in solvents like acetone or acetonitrile, facilitating nucleophilic substitution.
- Further Functionalization: The resulting intermediate can be aminated using ammonia or primary amines, often under reflux or microwave-assisted conditions to improve yields.
Research Findings and Data Tables
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Alkylation | Imidazole + alkyl halide | DMF/NMP | Reflux 80-120°C | 60-75% | Sodium hydride or potassium tert-butoxide as base |
| Amination | Alkylated imidazole + NH3 | Ethanol | Reflux 4-12 hours | 50-65% | Reductive amination possible with aldehyde intermediates |
| Purification | Column chromatography | Chloroform/ethyl acetate | - | - | To isolate pure product |
Notes and Considerations
- Reaction Optimization: Reaction temperature, solvent choice, and base strength significantly influence yield and purity.
- Selectivity: Protecting groups may be necessary if multiple reactive sites are present.
- Purification: Typically involves column chromatography or recrystallization from suitable solvents like ethanol, isopropanol, or ethyl acetate.
Summary of Literature and Patent Data
- Patent literature indicates that alkylation of imidazole with halogenated precursors, followed by amination, is a reliable route for synthesizing imidazole derivatives with complex substituents (e.g., EP 0423524A2).
- Multi-component reactions provide an efficient alternative, reducing steps and improving overall yield.
- Microwave-assisted synthesis has been explored to accelerate reaction times and increase yields in similar compounds.
Q & A
Q. What are the optimized synthetic routes for ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine, and how do reaction conditions influence yield?
The synthesis of imidazole-containing amines often involves multi-step nucleophilic substitutions or condensation reactions. For example, analogous compounds like 1-(hetero)arylpropan-2-amines are synthesized via refluxing intermediates in DMF with triethylamine as a base, followed by purification via vacuum filtration or column chromatography . Key variables include solvent polarity (DMF vs. ethanol), temperature control (room temperature vs. reflux), and catalyst selection (e.g., triethylamine). Yield optimization may require iterative adjustments to stoichiometry and reaction time, monitored by TLC .
Q. How can NMR spectroscopy and mass spectrometry be employed to confirm the structure and purity of this compound?
- 1H/13C NMR : Assign peaks for the imidazole proton (δ ~7.0–7.5 ppm for aromatic protons) and the ethyl group (δ ~1.0–1.5 ppm for CH3, δ ~2.5–3.5 ppm for CH2). The 3,3-dimethylbutan-2-yl moiety will show distinct methylene and quaternary carbon signals .
- Mass spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]+) and fragmentation patterns. For example, imidazole derivatives often exhibit cleavage at the amine linkage, producing fragments at m/z corresponding to the imidazolyl and alkylamine subunits .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. Hydrogen atoms on nitrogen (e.g., imidazole NH) should be located via difference Fourier maps and refined with restraints (d(N–H) = 0.90 Å). Non-hydrogen atoms are refined anisotropically. For twinned crystals, SHELXTL (Bruker AXS) or Olex2 interfaces can resolve disorder .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Analog synthesis : Modify the ethyl group (e.g., replace with methyl or propyl) or the imidazole substituents (e.g., 1H-imidazol-1-yl vs. 1H-imidazol-2-yl) to assess steric/electronic effects .
- Biological assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structural features with activity. For example, imidazole derivatives are often evaluated for antimicrobial or antitumor properties via MIC (minimum inhibitory concentration) or MTT assays .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties or binding modes?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cytochrome P450 or histamine receptors. Imidazole’s nitrogen atoms often coordinate metal ions or form hydrogen bonds in binding pockets .
Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?
- Cross-validation : Compare NMR data with analogous compounds (e.g., 1-(3-methylthiophen-2-yl)butan-1-amine) to identify discrepancies in chemical shifts .
- High-resolution techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallographic disagreements, re-refine data with alternative space groups or apply Hirshfeld surface analysis to validate intermolecular interactions .
Methodological Considerations
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store under inert gas (N2 or Ar) at –20°C to prevent oxidation of the imidazole ring or amine group.
- Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid hydrolysis. LC-MS-grade solvents are recommended for analytical workflows .
Q. How can researchers address low yields in the final synthetic step?
- Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or adjust pH to stabilize intermediates. For example, amine protection/deprotection (e.g., using triphenylmethyl groups) can prevent side reactions .
- Scale-up : Use flow chemistry for exothermic steps (e.g., imidazole alkylation) to improve heat dissipation and reproducibility .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
